(Z)-2-(3,4-dimethoxyphenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile
Overview
Description
(Z)-2-(3,4-dimethoxyphenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile is an organic compound that features a combination of aromatic rings, a nitrile group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3,4-dimethoxyphenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile typically involves the following steps:
Formation of the enone intermediate: This can be achieved by a Claisen-Schmidt condensation reaction between 3,4-dimethoxybenzaldehyde and 4-morpholinobenzaldehyde in the presence of a base such as sodium hydroxide.
Nitrile addition: The enone intermediate is then reacted with a suitable nitrile source, such as malononitrile, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(3,4-dimethoxyphenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The aromatic rings and the morpholine moiety can be oxidized under strong oxidative conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones or N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-2-(3,4-dimethoxyphenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. The presence of the morpholine moiety is particularly interesting due to its known pharmacological activities.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new therapeutic agents. Its structural features may allow it to interact with specific biological targets, leading to potential drug candidates.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-2-(3,4-dimethoxyphenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the nitrile group and the morpholine moiety could allow it to form specific interactions with these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(3,4-dimethoxyphenyl)-3-phenylprop-2-enenitrile: Lacks the morpholine moiety, which may result in different biological activities.
(Z)-2-(3,4-dimethoxyphenyl)-3-(4-piperidin-4-ylphenyl)prop-2-enenitrile: Contains a piperidine ring instead of a morpholine ring, which could affect its chemical reactivity and biological properties.
Uniqueness
The presence of both the morpholine moiety and the nitrile group in (Z)-2-(3,4-dimethoxyphenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile makes it unique compared to similar compounds. These functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(Z)-2-(3,4-dimethoxyphenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-24-20-8-5-17(14-21(20)25-2)18(15-22)13-16-3-6-19(7-4-16)23-9-11-26-12-10-23/h3-8,13-14H,9-12H2,1-2H3/b18-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSHPZXXYWSSGP-QGOAFFKASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=CC=C(C=C2)N3CCOCC3)C#N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/C2=CC=C(C=C2)N3CCOCC3)/C#N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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